molecular formula C17H16N2O3 B336241 2-{4-Nitro-3-methylbenzoyl}-1,2,3,4-tetrahydroisoquinoline

2-{4-Nitro-3-methylbenzoyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B336241
M. Wt: 296.32 g/mol
InChI Key: WQXFRDAMGQWASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-Nitro-3-methylbenzoyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Nitro-3-methylbenzoyl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves coupling the isoquinoline core with the nitro-phenyl-methanone moiety through a suitable coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-Nitro-3-methylbenzoyl}-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amino derivatives.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

2-{4-Nitro-3-methylbenzoyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and neuroprotective properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-{4-Nitro-3-methylbenzoyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-1H-isoquinolin-2-yl)-(4-nitro-phenyl)-methanone
  • (3,4-Dihydro-1H-isoquinolin-2-yl)-(3-methyl-phenyl)-methanone
  • (3,4-Dihydro-1H-isoquinolin-2-yl)-(3-methyl-4-chloro-phenyl)-methanone

Uniqueness

2-{4-Nitro-3-methylbenzoyl}-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-4-nitrophenyl)methanone

InChI

InChI=1S/C17H16N2O3/c1-12-10-14(6-7-16(12)19(21)22)17(20)18-9-8-13-4-2-3-5-15(13)11-18/h2-7,10H,8-9,11H2,1H3

InChI Key

WQXFRDAMGQWASF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-]

Origin of Product

United States

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